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Abstract
LY2334737 is an orally available prodrug of the well-established cytotoxic agent gemcitabine.

Developed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism

and inconvenient administration, LY2334737 offers the potential for prolonged systemic

exposure to gemcitabine through a convenient oral route. This document provides a

comprehensive technical overview of LY2334737, summarizing its mechanism of action,

preclinical and clinical data in solid tumors, and detailed experimental protocols from key

studies. The information is intended to serve as a resource for researchers and drug

development professionals interested in the therapeutic potential of this compound.

Mechanism of Action
LY2334737 is a valproic acid ester of gemcitabine. This modification protects the metabolically

vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA) in

the plasma and liver.[1] Upon oral administration, LY2334737 is absorbed intact and is

systemically hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed

in the liver and gastrointestinal tract, to release active gemcitabine.[2][3] This slow, controlled

release mimics a prolonged infusion of gemcitabine, leading to sustained systemic exposure.[4]

Once released, gemcitabine is intracellularly phosphorylated by deoxycytidine kinase to its

active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate
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(dFdCTP).[1] These active forms exert their cytotoxic effects through two primary mechanisms:

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to

a depletion of the deoxynucleotide pool required for DNA synthesis.[3]

DNA Chain Termination: dFdCTP is incorporated into DNA, causing chain termination and

inducing apoptosis.[3]

The expression of CES2 in some tumors may also lead to increased intratumoral conversion of

LY2334737 to gemcitabine, potentially enhancing its cytotoxic activity at the tumor site.[3]
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Caption: Mechanism of action of LY2334737.
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Preclinical investigations in human tumor xenograft models have demonstrated the antitumor

activity of orally administered LY2334737. In a human colon tumor xenograft model,

LY2334737 resulted in higher incorporation of dFdC into tumor DNA compared to gemcitabine.

[1]

A study evaluating the efficacy of low-dose oral metronomic dosing of LY2334737 in human

tumor xenografts showed significant antitumor activity in the HCT-116 colon cancer model.[4]

Dosing once a day for 14 days resulted in a dose-dependent tumor growth inhibition.[4]

Xenograft
Model

Dosing
Schedule

Dose (mg/kg)
Tumor Growth
Inhibition (%)

Reference

HCT-116 (Colon)
Once a day for

14 days
3.77

Significant (P ≤

0.01)
[4]

HCT-116 (Colon)
Once a day for

14 days
7.55 67 (Maximal) [4]

Clinical Studies
Several Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics,

and preliminary efficacy of LY2334737 in patients with advanced solid tumors.

Monotherapy and Combination with Erlotinib
A Phase I study investigated LY2334737 as a monotherapy and in combination with erlotinib in

65 patients with advanced or metastatic cancer.[1][5]

Key Findings:

Maximum Tolerated Dose (MTD): 40 mg of LY2334737 administered once daily.[5]

Dose-Limiting Toxicities (DLTs): The most frequent DLT for monotherapy was fatigue,

followed by elevated transaminase levels, both observed at the 40- to 50-mg dose levels.[5]

In the combination arm, DLTs at the 40-mg dose were fatigue and elevated liver enzyme

levels.[5]
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Common Adverse Events: Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, and

elevated transaminase levels were the most common adverse events.[5]

Pharmacokinetics: The study showed a dose-proportional increase in LY2334737 and

gemcitabine exposure.[5] The inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)

accumulated with an index of 4.3.[5]

Antitumor Activity: While no complete or partial responses were observed, stable disease

was achieved in 22 patients.[5] One patient with prostate cancer had a complete response in

prostate-specific antigen for 4 cycles.[5]

Parameter Value Reference

Total Patients 65 [5]

MTD (Monotherapy &

Combination)
40 mg/day [5]

Most Common DLTs
Fatigue, Elevated

Transaminases
[5]

Stable Disease 22 patients [5]

Study in Japanese Patients
A Phase I study in 13 Japanese patients with advanced solid tumors evaluated escalating

doses of LY2334737.[6]

Key Findings:

Tolerated Dose: LY2334737 was tolerated up to 30 mg/day.[6]

Dose-Limiting Toxicities (DLTs): At the 40 mg dose, three patients experienced DLTs,

including hepatic toxicities (Grade 3/4 transaminase and Grade 1-3 bilirubin elevation) and

Grade 4 thrombocytopenia.[6] One DLT of Grade 3 transaminase elevation occurred at the

30 mg dose.[6]
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Pharmacogenetics: An exploratory analysis suggested a potential association between a

genetic variation in the CES2 gene and the observed DLTs.[6]

Antitumor Activity: Two patients treated with 30 mg/day achieved stable disease with

progression-free survival of 135 and 155 days.[6]

Parameter Value Reference

Total Patients 13 [6]

Tolerated Dose 30 mg/day [6]

DLTs at 40 mg
Hepatic toxicities,

Thrombocytopenia
[6]

Stable Disease (at 30 mg) 2 patients [6]

Combination with Capecitabine
A Phase 1b study evaluated LY2334737 in combination with capecitabine in 15 patients with

advanced solid tumors.[7][8]

Key Findings:

Doses Explored: LY2334737 doses up to 40 mg/day were explored in combination with 650

mg/m² capecitabine twice daily.[7][8]

Dose-Limiting Toxicities (DLTs): Three DLTs were reported in two patients (fatigue, diarrhea,

and hyponatremia; all Grade 3).[8] The MTD was not reached.[7]

Pharmacokinetics: No drug-drug interactions were observed between LY2334737 and

capecitabine.[7][8]

Antitumor Activity: Seven patients achieved stable disease.[8]
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Parameter Value Reference

Total Patients 15 [8]

Explored LY2334737 Dose Up to 40 mg/day [8]

Stable Disease 7 patients [8]

Different Dosing Schedules
Another Phase I study in 73 patients with advanced solid tumors investigated two different

dosing schedules of LY2334737: every other day (QoD) and once daily for 7 days every other

week (QD).[9]

Key Findings:

Recommended Phase II Dose and Schedule: 90 mg given every other day for 21 days.[9]

Dose-Limiting Toxicities (DLTs): In the QoD arm, DLTs at 100 mg included Grade 3 diarrhea

and transaminase increase.[9] In the QD arm, DLTs at 90 mg included Grade 3 diarrhea,

edema, and liver failure.[9]

Pharmacokinetics: Both schedules displayed linear pharmacokinetics with no accumulation

after repeated dosing.[9]

Antitumor Activity: Seven patients on the QoD schedule and four on the QD schedule

achieved stable disease.[9]

Schedule
MTD/Recomm
ended Dose

Common DLTs Stable Disease Reference

Every Other Day

(QoD)
90 mg

Diarrhea,

Transaminase

Increase

7 patients [9]

Once Daily (QD)

for 7 days every

other week

Not established

Diarrhea,

Edema, Liver

Failure

4 patients [9]
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Experimental Protocols
Phase I Monotherapy and Combination with Erlotinib[1]
[5][10]

Patient Population: Patients with advanced or metastatic cancer.

Study Design: Dose escalation study of LY2334737 monotherapy or in combination with 100

mg erlotinib daily.

Dosing Regimen: LY2334737 was administered once daily for 14 days of a 21-day cycle.

Dose Escalation: Escalating doses of LY2334737 were administered to sequential cohorts of

patients.

Endpoints: The primary objectives were to determine the MTD and DLTs. Secondary

objectives included evaluation of pharmacokinetics and antitumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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